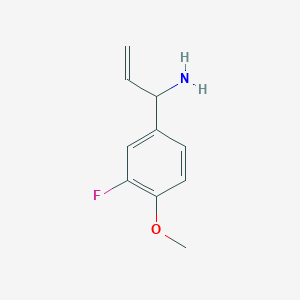

1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine

Description

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine is a substituted phenylpropenylamine featuring a fluorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring, with an allylamine (prop-2-en-1-amine) moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3 |

InChI Key |

VTLNYBRBWIEMJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C=C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding saturated amine.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) are common methods.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under reflux conditions

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are compared based on substituent patterns, molecular properties, and reported activities:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Positioning: The 3-fluoro-4-methoxy substitution in the target compound introduces a meta-fluoro and para-methoxy arrangement. Fluorine’s electron-withdrawing effect may enhance metabolic stability or binding affinity compared to non-fluorinated analogs.

Biological Activity :

- The allylamine group in 5-MeO-DALT is critical for its interaction with serotonin receptors, suggesting that the target compound’s propenylamine chain could similarly engage with neurotransmitter systems. However, the absence of an indole ring in the target compound likely redirects its pharmacological profile.

- Compound 1 (from Etlingera pavieana) exhibits cytotoxic activity (IC₅₀ = 20–35 µg/mL) , implying that fluorination in the target compound might modulate potency or selectivity against cancer cells.

Functional Group Variations: Aldi-2 shares the 3-fluoro-4-methoxyphenyl motif but replaces the allylamine with a dimethylamino-propanone group. This substitution renders Aldi-2 an ALDH inhibitor, highlighting how minor structural changes can drastically alter biological function. Chalcone derivatives (e.g., ) replace the amine with a ketone, reducing hydrogen-bonding capacity but retaining anticancer properties.

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine, also known as (1R)-1-(2-fluoro-4-methoxyphenyl)prop-2-enylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enylamine backbone with a 3-fluoro-4-methoxyphenyl substituent. The presence of fluorine and methoxy groups enhances its lipophilicity, which is crucial for its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃FNO₂ |

| Molecular Weight | 211.23 g/mol |

| Functional Groups | Amine, Fluoro, Methoxy |

The biological activity of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:

Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Enzyme Inhibition : The presence of the fluoro and methoxy groups can influence binding affinity and selectivity towards specific enzymes, which may lead to altered metabolic pathways.

Biological Activity

Research indicates that 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine exhibits various biological activities:

- Antidepressant Properties : Similar compounds have shown potential antidepressant effects through modulation of serotonin and norepinephrine pathways.

- Antipsychotic Effects : The structural features suggest possible interactions with dopamine receptors, which could contribute to antipsychotic activity.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antibacterial and antifungal properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(3-Fluoro-4-methoxyphenyl)prop-2-EN-1-amine:

Table 1: Summary of Biological Activities from Related Compounds

Structure-Activity Relationship (SAR)

The unique combination of the fluorine and methoxy groups in the phenyl ring significantly influences the compound's lipophilicity and biological interactions. The SAR studies suggest that modifications in these substituents can lead to enhanced or diminished biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.